4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester
Overview
Description
4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester is a useful research compound. Its molecular formula is C15H24N2O4 and its molecular weight is 296.36 g/mol. The purity is usually 95%.
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Biological Activity
4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester (commonly referred to as the compound) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 280.13 g/mol. Its structure integrates a pyrazole moiety with a dioxolane ring, which is significant for its biological interactions.
The biological activity of this compound primarily involves interactions with specific receptors and enzymes. Research indicates that compounds with similar structural features can exhibit significant binding affinity to various biological targets.
Key Mechanisms Include:
- Receptor Binding: The compound may interact with specific receptors involved in signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in metabolic processes.
Biological Activity Overview
The following table summarizes the biological activities reported for the compound:
Case Studies and Research Findings
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Antimicrobial Activity
- A study conducted on various derivatives of pyrazole indicated that the compound has antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as an antibiotic agent.
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Anti-inflammatory Effects
- In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory conditions.
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Cytotoxicity Against Cancer Cells
- Research involving human cancer cell lines (e.g., UO-31 renal cancer cells) showed that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.
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Enzyme Inhibition Studies
- Preliminary studies indicated that the compound inhibits certain enzymes involved in metabolic pathways associated with cancer progression. This inhibition could lead to reduced tumor growth and proliferation.
Properties
IUPAC Name |
methyl 4-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyrazol-1-yl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-14(2)15(3,4)21-13(20-14)11-9-16-17(10-11)8-6-7-12(18)19-5/h9-10,13H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPXCGFFRNKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CN(N=C2)CCCC(=O)OC)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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